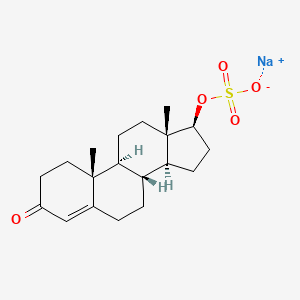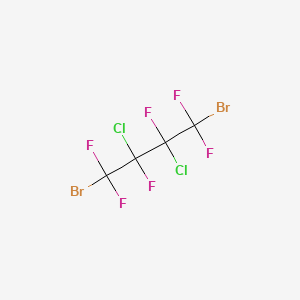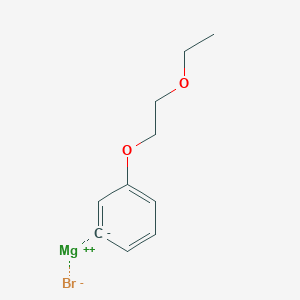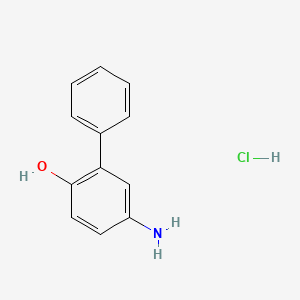
Sodium Testosterone Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium Testosterone Sulfate is a synthetic derivative of testosterone, a primary male sex hormone. It is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone . The compound is known for its role in various biological processes, including the development and maintenance of male secondary sexual characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Testosterone Sulfate typically involves the sulfation of testosterone. One common method is the reaction of testosterone with sulfur trioxide-pyridine complex in an organic solvent, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors. The process includes the careful handling of reagents and solvents to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
Sodium Testosterone Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield testosterone ketone, while reduction can produce testosterone alcohol .
科学研究应用
Sodium Testosterone Sulfate has a wide range of applications in scientific research:
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.
作用机制
The mechanism of action of Sodium Testosterone Sulfate involves its interaction with androgen receptors. Upon binding to these receptors, it induces gene expression that leads to the development of male secondary sexual characteristics and other physiological effects . The compound also influences various molecular pathways, including those involved in protein synthesis and muscle growth .
相似化合物的比较
Similar Compounds
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
Comparison
Sodium Testosterone Sulfate is unique due to its sulfate group, which influences its solubility and metabolic stability. Unlike other testosterone derivatives, it is more water-soluble, making it suitable for specific pharmaceutical formulations . Additionally, its metabolic pathway differs, leading to distinct biological effects .
属性
分子式 |
C19H27NaO5S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI 键 |
YSXVDWVRBPSOEA-JZSNIJFVSA-M |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)













